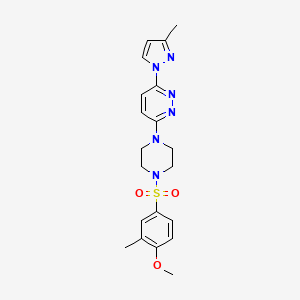

3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-15-14-17(4-5-18(15)29-3)30(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-16(2)23-26/h4-9,14H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDAGQCLJKWPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A piperazine ring , which is often implicated in various pharmacological activities.

- A sulfonyl group , known to enhance solubility and binding affinity to biological targets.

- A pyrazole moiety , which contributes to its biological activity.

The molecular formula is with a molecular weight of approximately 402.5 g/mol. Its structural characteristics suggest potential interactions with various biological receptors and enzymes, particularly those involved in neurological and oncological pathways.

Anticancer Potential

Recent studies indicate that compounds with similar structural features exhibit significant anticancer activities. For example, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling. The compound in focus may share these mechanisms, as suggested by its structural components.

In a study involving pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds were found to exhibit stronger cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin, highlighting the potential for similar effects from our compound due to the presence of the pyrazole ring .

The proposed mechanisms through which this compound may exert its biological effects include:

- Receptor Modulation : The piperazine component is known for modulating neurotransmitter systems, which could be relevant for neurological disorders.

- Apoptosis Induction : Similar compounds have been shown to promote apoptosis via caspase activation (caspase 3/7, 8, and 9) and autophagy pathways .

In Vitro Studies

In vitro studies assessing the activity of similar sulfonamide compounds have demonstrated their ability to inhibit cancer cell proliferation significantly. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | MCF-7 | 0.25 | Apoptosis via caspases |

| 3b | MDA-MB-231 | 0.5 | Autophagy induction |

These findings suggest that the compound under investigation may exhibit comparable anticancer properties due to its structural similarities with effective sulfonamide derivatives.

Pharmacokinetics

Research into the pharmacokinetics of related compounds indicates that modifications in the piperazine and sulfonyl groups can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the methoxy group may enhance bioavailability and stability.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests several applications in drug development:

- Antidepressant Activity : The piperazine moiety can interact with serotonin receptors, making it a candidate for developing antidepressants. Studies indicate that similar compounds have shown efficacy in modulating serotonin levels, which is crucial for mood regulation.

- Neurological Disorders : Given its potential to affect neurotransmitter systems, this compound may be investigated for treating conditions such as anxiety and schizophrenia. Research on related piperazine derivatives has demonstrated neuroprotective effects .

Cancer Research

The sulfonamide group in the compound may enhance its ability to inhibit certain cancer cell lines. Compounds with similar structures have been shown to exhibit anti-cancer properties by inducing apoptosis in malignant cells .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the methoxy and sulfonyl groups could enhance the interaction with bacterial enzymes, leading to potential use as an antibiotic .

Synthesis Pathway

The synthesis of 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions:

- Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with a sulfonyl chloride to form the sulfonamide.

- Pyridazine Ring Construction : A cyclization reaction is performed to introduce the pyridazine ring.

- Final Modification : The introduction of the pyrazole moiety is achieved through nucleophilic substitution reactions.

Case Studies

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a pyridazine core substituted with a piperazinyl group and a heterocyclic moiety (3-methylpyrazole). Variations in substituents on the piperazine ring and pyridazine core define its uniqueness relative to analogs.

Substituent Analysis

Piperazinyl Substituents

- Target Compound : The piperazine ring is modified with a 4-methoxy-3-methylphenylsulfonyl group. The methoxy and methyl groups on the phenyl ring may enhance lipophilicity and influence receptor binding.

- : Features a 3-chlorophenylsulfonyl group instead.

- : Substituted with a 2,4-difluorophenylsulfonyl group. Fluorine atoms increase electronegativity and metabolic stability compared to the target compound’s methoxy-methyl group .

- : Replaces the sulfonyl group with a 3-(trifluoromethyl)phenylmethanone. This carbonyl group introduces distinct electronic effects and steric demands, which could impact target selectivity .

Pyridazine Core Modifications

- : Features a chloro substituent at the 3-position and a 3-(4-chlorophenoxy)propyl-piperazinyl group. The chloro group may enhance anti-microbial activity, as seen in similar derivatives .

- : Utilizes a pyridazinone core (a pyridazine with a ketone group), which alters hydrogen-bonding capacity compared to the unmodified pyridazine in the target compound .

Molecular Weight and Physicochemical Properties

- The target compound’s higher molecular weight (~441.5) compared to analogs (e.g., 418.9 in ) is attributed to the methoxy and methyl groups on the phenyl ring. These groups may improve membrane permeability but could reduce aqueous solubility.

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyridazine core in this compound?

The pyridazine core can be synthesized via cyclization reactions or coupling strategies. Key steps include:

- Nucleophilic aromatic substitution for introducing the piperazine-sulfonyl group at the 4-position of pyridazine. This requires activating the pyridazine ring with electron-withdrawing groups (e.g., chloro or nitro substituents) to facilitate substitution .

- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install the 3-methylpyrazole moiety at the 6-position. For example, a palladium-catalyzed coupling between a halogenated pyridazine intermediate and a pyrazole boronic ester derivative .

- Purification via column chromatography or recrystallization to isolate intermediates, followed by structural validation using NMR and mass spectrometry .

Basic: How should researchers handle and store this compound to ensure safety?

Safety protocols derived from structurally similar sulfonamide-piperazine compounds include:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources (sparks, open flames) due to potential thermal instability .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation of the sulfonyl group .

- First-aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with the compound’s Safety Data Sheet (SDS) .

Basic: What analytical techniques confirm the compound’s structural integrity?

Critical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, methyl groups) and piperazine sulfonation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₂₅N₆O₃S).

- HPLC with UV detection : Assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Advanced: How can computational methods optimize sulfonyl-piperazine moiety synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path searching can:

- Predict transition states and intermediates for sulfonylation of piperazine, identifying optimal solvents (e.g., DMF) and temperatures (80–100°C) .

- Screen leaving groups (e.g., chloride vs. tosylate) for nucleophilic substitution efficiency. Computational workflows like ICReDD’s reaction design platform reduce experimental trial-and-error by 40–60% .

Advanced: How to resolve spectral data ambiguities in structural characterization?

Contradictions between predicted and observed spectra (e.g., overlapping peaks in ¹H NMR) require:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign proton-carbon correlations, particularly for the piperazine and pyrazole rings .

- X-ray crystallography : Determine absolute configuration and confirm regioselectivity of sulfonation/pyrazole attachment .

- Isotopic labeling : Use deuterated analogs to trace reaction pathways and validate intermediates .

Advanced: How to design experiments to probe substituent effects on physicochemical properties?

- Systematic SAR studies : Synthesize analogs with variations in methoxy/methyl groups (e.g., replacing methoxy with ethoxy or hydrogen).

- Property analysis : Measure logP (lipophilicity) via shake-flask method, solubility in PBS, and thermal stability via TGA/DSC .

- Comparative docking studies : Use molecular dynamics to correlate substituent changes with binding affinity to target proteins (e.g., kinase enzymes) .

Advanced: What strategies address discrepancies in biological activity vs. computational predictions?

- Re-evaluate target binding : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics if in silico docking overestimates affinity .

- Metabolic stability assays : Test for rapid hepatic clearance (e.g., using microsomal incubation) that may reduce in vivo efficacy despite promising computational data .

- Cohort redundancy : Repeat assays in triplicate with orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.